4-(2,4-Dimethoxyphenyl)piperidine hydrochloride

Description

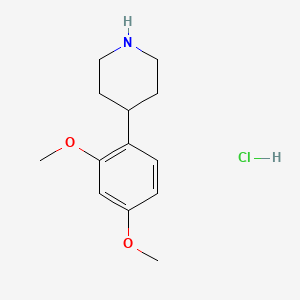

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is a piperidine derivative featuring a 2,4-dimethoxyphenyl substituent directly attached to the piperidine ring. The compound’s molecular formula is C₁₃H₂₀ClNO₂, with a molecular weight of 265.76 g/mol (inferred from structural analogs in ). The 2,4-dimethoxy substitution pattern on the phenyl ring may influence electronic and steric properties, affecting binding affinity to biological targets.

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-15-11-3-4-12(13(9-11)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPGWOXLKZUOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification and Hydrolysis to Form Piperidone Intermediates

A recent environmentally friendly and high-yielding method involves the etherification of N-Carbethoxy-4-piperidone using trimethyl orthoformate under acid catalysis to produce N-Carbethoxy-4,4-dimethoxypiperidine. This step is carried out in a fluid medium such as methanol at controlled temperatures (25–40 °C) with acid catalysts like p-toluene sulfonic acid (PTSA) or sulfuric acid. The reaction mixture is maintained at elevated temperatures (~62 °C) for about 60 minutes to complete the etherification.

Subsequently, hydrolysis of the etherified intermediate under basic conditions yields 4,4-dimethoxypiperidine, which is then converted to 4-piperidone hydrochloride hydrate by reaction with concentrated hydrochloric acid at low temperatures (10 °C), followed by heating to 75 °C for several hours. The product is isolated by distillation of excess HCl, addition of isopropyl alcohol, cooling, filtration, and drying, resulting in high purity and yield (approx. 86% yield, 98% purity).

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Etherification | N-Carbethoxy-4-piperidone, TMOF, PTSA, MeOH | 25–40 | 60 min | 82.9 | 99.05 |

| Hydrolysis & HCl treatment | 4,4-Dimethoxypiperidine, HCl (30%), IPA | 10 → 75 | 4 hours | 86.37 | 98.08 |

Total Synthesis via Benzylamine and Methyl Acrylate

Another industrially practical method starts with benzylamine and methyl acrylate. The process involves:

- 1,4-Addition of methyl acrylate to benzylamine to form N,N-bis(β-methyl propionate)benzylamine

- Dieckmann condensation to form cyclic intermediates

- Hydrolysis and decarboxylation steps

- 1,2-Addition and reduction to form 1-benzyl-4-piperidinylpiperidine

- Hydrogenolysis using palladium on carbon catalyst under hydrogen pressure (110–120 °C, 20 kg/cm²) to remove the benzyl protecting group

- Formation of the hydrochloride salt by passing hydrogen chloride gas into the organic solution and recrystallization

This method uses readily available, inexpensive starting materials and mild reaction conditions, making it suitable for scale-up. The hydrogenolysis step typically lasts 2–5 hours, yielding the 4-piperidinylpiperidine dihydrochloride with high purity after recrystallization.

| Step | Reagents/Conditions | Temperature (°C) | Pressure (kg/cm²) | Time | Yield (g) |

|---|---|---|---|---|---|

| Hydrogenolysis | 1-Benzyl-4-piperidinylpiperidine, Pd/C, H₂ | 110–120 | 20 | ~3 hours | 159 |

| Salt formation & recrystallization | HCl gas, ethanol-ether solvent | Room temperature | Atmospheric | — | — |

Alkylation and Hydrogenation for Piperidine Derivatives

In related synthetic routes for compounds structurally similar to this compound, aromatic ketones such as 5,6-dimethoxy-2-(pyridin-4-yl)methylene indanone are hydrogenated with noble metal catalysts (e.g., palladium or platinum) under mild pressures (10–90 psi) and temperatures (20–100 °C). The resulting piperidine intermediates are then alkylated with suitable alkylating agents in organic solvents at 20–80 °C and subsequently converted to their hydrochloride salts.

Comparative Analysis of Preparation Methods

Research Findings and Practical Notes

- The etherification step using trimethyl orthoformate and acid catalysts is critical for achieving high purity intermediates. Monitoring by gas chromatography ensures reaction completion.

- Hydrogenolysis with palladium on carbon under controlled hydrogen pressure effectively removes benzyl protecting groups without over-reduction.

- The choice of solvent (methanol, toluene, ethanol, isopropanol) and temperature control are essential to optimize yield and purity.

- The hydrochloride salt formation typically involves direct reaction with concentrated HCl or passing HCl gas into an organic solution, followed by recrystallization to enhance purity.

- Industrial methods emphasize the use of readily available, inexpensive starting materials and mild, controllable reaction conditions to facilitate scale-up and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives of the original compound.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, in cancer therapy. Research indicates that compounds with a piperidine moiety can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown improved activity against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

2. Neuropharmacological Effects

Piperidine compounds are often explored for their neuroprotective properties. The incorporation of the 2,4-dimethoxyphenyl group may enhance the ability of these compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This suggests potential therapeutic benefits in enhancing cognitive function.

Biochemical Research Applications

1. CCR5 Modulation

The compound has been investigated for its role as a modulator of the CCR5 chemokine receptor, which is important in HIV infection and inflammatory responses. Piperidine derivatives have been shown to affect CCR5 activity, potentially leading to new therapeutic strategies for treating HIV/AIDS .

2. Proteomics Research

In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to serve as a probe in various biochemical assays .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Linkage : The 2,4-dimethoxy substitution (target compound) contrasts with 3,4-dimethoxy () and 2,5-dimethoxy () patterns, which alter electronic distribution and steric bulk. Benzyl () vs. direct phenyl (target compound) linkages further modulate conformational flexibility.

- Fluorine vs.

- Pharmacological Activity : The 2,5-dimethoxy-CF₃ derivative () demonstrates SSRI activity, suggesting that methoxy groups at specific positions enhance serotonin transporter affinity.

Pharmacological and Functional Differences

- SSRI Activity : The 2,5-dimethoxy-CF₃ analog () showed selectivity for serotonin reuptake inhibition, attributed to its trifluoromethyl group enhancing lipophilicity and target engagement . The absence of a CF₃ group in the target compound may limit similar activity.

- Antimicrobial Potential: Diaveridine hydrochloride (), a pyrimidine derivative with a 3,4-dimethoxybenzyl group, is a dihydrofolate reductase inhibitor. While structurally distinct, this highlights the role of methoxy groups in enzyme inhibition .

- Safety Profiles: The SDS for 4-(Diphenylmethoxy)piperidine hydrochloride () notes acute toxicity but lacks specific data for the target compound. Structural analogs with halogen substituents (e.g., 4-chloro in ) may exhibit higher environmental persistence .

Biological Activity

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, mechanisms of action, biological effects, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

The compound can be synthesized through various organic reactions involving piperidine derivatives and methoxy-substituted phenyl groups. The presence of the dimethoxy groups enhances its lipophilicity and biological activity by influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It may function as an agonist or antagonist at various receptor sites, modulating neurotransmission and influencing several biochemical pathways. For instance, its interaction with acetylcholinesterase (AChE) suggests potential applications in neuroprotective therapies, particularly for conditions like Alzheimer's disease.

Antihypertensive Effects

Research indicates that stereoisomers of related piperidine compounds exhibit significant antihypertensive activity through alpha-adrenergic blocking actions. In studies involving normotensive rats, certain isomers demonstrated a marked reduction in blood pressure, highlighting the potential cardiovascular benefits of compounds within this class .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of piperidine derivatives against oxidative stress in neuronal cell lines. For example, compounds similar to this compound have been shown to reduce cell damage induced by glutamate toxicity in SH-SY5Y cells . This suggests a promising avenue for further research into neurodegenerative disease therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Structural derivatives have demonstrated potent inhibition against various microbial strains, showcasing the potential for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the dimethoxy groups significantly affects binding affinity and selectivity towards specific receptors. A comprehensive analysis of related compounds reveals that modifications in the piperidine ring or substitution patterns on the phenyl group can lead to enhanced potency against specific biological targets.

Case Studies

- Antihypertensive Study : A study involving various stereoisomers showed that certain configurations led to significant reductions in blood pressure in animal models, demonstrating the importance of stereochemistry in pharmacological efficacy .

- Neuroprotection Evaluation : Compounds structurally related to this compound were tested against oxidative stress in SH-SY5Y cells. Results indicated a dose-dependent protective effect against glutamate-induced damage .

- Antimicrobial Screening : Derivatives were screened against multiple bacterial strains, revealing promising results for potential development into new antimicrobial therapies .

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-dimethoxyphenyl)piperidine hydrochloride, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives with aromatic substituents are often prepared by reacting piperidine with activated aryl halides (e.g., 2,4-dimethoxyphenyl chloride) under basic conditions (e.g., triethylamine) . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) to achieve ≥98% purity . Monitor reaction progress using TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirm the piperidine ring structure (δ 1.5–3.0 ppm for CH₂ groups) and aromatic methoxy signals (δ 3.7–3.9 ppm for OCH₃). The ¹³C NMR should show quaternary carbons from the aryl group (~160 ppm for oxygenated carbons) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₈ClNO₂; calculated m/z 263.1) .

- FTIR : Look for N-H stretches (~3300 cm⁻¹, piperidine) and C-O-C vibrations (~1250 cm⁻¹, methoxy groups) .

Q. How should researchers handle hygroscopicity and stability during storage?

Store the compound in airtight containers under inert gas (N₂/Ar) at -20°C. Pre-dry solvents (e.g., DMSO) before dissolution to prevent hydrolysis. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess decomposition, monitored via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?

Comparative studies on analogs (e.g., 4-(2,4-difluorobenzoyl)piperidine hydrochloride) reveal that electron-donating groups (e.g., methoxy) enhance receptor binding affinity in some opioid or serotonin receptor subtypes, while electron-withdrawing groups (e.g., fluoro) may improve metabolic stability . Design SAR studies using radioligand binding assays (e.g., 5-HT₂C receptor antagonism, IC₅₀ < 100 nM) to quantify effects .

Q. What strategies resolve discrepancies in reported pharmacological data for piperidine derivatives?

Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., buffer pH, cell lines). Standardize protocols:

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT₂C). Focus on key residues (e.g., transmembrane helices 3/5/6) and optimize substituent positions to minimize off-target effects (e.g., 5-HT₂A/2B selectivity) . Validate predictions with in vitro assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scale-up introduces risks of racemization, especially if chiral centers are present. Use asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) or enzymatic resolution. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

Methodological Considerations

Q. How to address solubility issues in biological assays?

The hydrochloride salt improves aqueous solubility (~10 mg/mL in PBS). For low solubility, use co-solvents (e.g., 10% DMSO) or formulate as nanoparticles (e.g., PEGylation). Confirm biocompatibility via cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. What analytical approaches detect degradation products under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, photolysis) followed by LC-MS/MS can identify impurities. For example, methoxy group demethylation may produce phenolic byproducts (m/z shift -14) .

Q. How to validate the compound’s role in mechanistic studies (e.g., enzyme inhibition)?

Use knockout models (e.g., CRISPR-edited cells lacking target enzymes) or competitive inhibition assays with known inhibitors. For example, co-administering RS 102221 (5-HT₂C antagonist) can confirm receptor-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.